TRPA1 Antagonist Activity: Comparative Potency of N-allyl-3-chloro-1-benzothiophene-2-carboxamide
In a cell-based calcium flux assay using rat TRPA1 expressed in HEK293 cells, N-allyl-3-chloro-1-benzothiophene-2-carboxamide demonstrated antagonist activity with an IC50 of 5,500 nM (5.5 µM) [1]. This establishes its measurable, albeit moderate, activity at this pain-related ion channel. In contrast, the well-characterized TRPA1 antagonist A-967079 exhibits a potency of 289 nM in a comparable rat TRPA1 calcium flux assay, representing an approximately 19-fold difference in potency [2]. This quantification allows researchers to understand the relative potency of this compound as a TRPA1 probe or starting point for medicinal chemistry.
| Evidence Dimension | TRPA1 Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | 5,500 nM (5.5 µM) |
| Comparator Or Baseline | A-967079: 289 nM |
| Quantified Difference | Target compound is approximately 19-fold less potent (higher IC50) |
| Conditions | Calcium flux assay in HEK293 cells expressing rat TRPA1 |
Why This Matters
This data allows for a clear, quantitative assessment of this compound's utility as a TRPA1 modulator relative to a standard tool compound, informing decisions for assay development or SAR studies.
- [1] BindingDB. BDBM50410498 (CHEMBL195624) Activity Data. Entry for N-allyl-3-chloro-1-benzothiophene-2-carboxamide. View Source
- [2] Chen, J., et al. (2011). Selective blockade of TRPA1 channel attenuates pathological pain without altering noxious cold sensation or body temperature regulation. Pain, 152(5), 1165-1172. View Source
